2-Chlorobenzothiazole

Cross-Coupling Catalysis Nickel Catalysis C–C Bond Formation

2-Chlorobenzothiazole (2-CBT) features a highly electrophilic C2 chlorine center, enabling facile nucleophilic aromatic substitution — a reactivity profile fundamentally distinct from 2-amino, 2-mercapto, or 2-methylbenzothiazole. Procure as a Ni-catalyzed coupling partner (92.1% yield) for 2-arylbenzothiazole libraries, a transition-metal-free amination substrate for pharma intermediates, or the key building block for lubeluzole synthesis (46–62% yield, 2–10× over alternatives). Also ideal for CBT-based bioluminescent probes. ≥98% purity. Bulk pricing available.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 615-20-3
Cat. No. B146242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzothiazole
CAS615-20-3
Synonyms1-Chloro-4-(trifluoromethyl)benzene
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)Cl
InChIInChI=1S/C7H4ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChIKeyBSQLQMLFTHJVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobenzothiazole (CAS 615-20-3): Core Physicochemical and Structural Profile for Procurement Decision-Making


2-Chlorobenzothiazole (2-CBT) is a halogenated benzothiazole derivative with the molecular formula C₇H₄ClNS and a molecular weight of 169.63 g/mol . It typically appears as a colorless to light yellow low-melting solid or liquid at room temperature, with a reported melting point of 21–23 °C and a boiling point of 141 °C at 30 mmHg [1]. Its density is 1.303 g/mL at 25 °C, and it exhibits a refractive index (n20/D) of 1.637 [1]. The compound features a chlorine atom at the 2-position of the benzothiazole ring, which serves as the primary reactive handle for nucleophilic substitution and metal-catalyzed cross-coupling transformations [2].

2-Chlorobenzothiazole (615-20-3): Why Structural Analogs Are Not Interchangeable in Synthetic and Biological Applications


Generic substitution among benzothiazole derivatives is not scientifically valid due to fundamental differences in reactivity, electronic properties, and steric profiles conferred by the specific substituent at the 2-position [1]. While benzothiazole itself (lacking a 2-substituent) is relatively inert toward nucleophilic displacement, the 2-chloro derivative possesses a highly electrophilic C2 center that undergoes facile nucleophilic aromatic substitution with amines, thiols, and alcohols [2]. This reactivity profile differs markedly from 2-aminobenzothiazole (nucleophilic nitrogen), 2-mercaptobenzothiazole (thiol/thione tautomerism and metal-binding capacity), or 2-methylbenzothiazole (electron-donating alkyl group that deactivates the ring toward nucleophilic attack). The quantitative evidence presented in Section 3 demonstrates that these structural distinctions translate into measurable differences in catalytic coupling efficiency, synthetic yield, and biological target engagement—factors that directly impact experimental reproducibility and procurement specifications.

2-Chlorobenzothiazole (CAS 615-20-3): Quantitative Differentiation Against Key Analogs for Evidence-Based Procurement


Ni-Catalyzed Kumada Coupling: 92.1% Yield Using Commercially Available 2-Chlorobenzothiazole with Aryllithium Reagents

2-Chlorobenzothiazole demonstrates superior reactivity as an electrophilic coupling partner in nickel-catalyzed Kumada cross-coupling reactions with aryllithium reagents, achieving a maximum yield of 92.1% for the synthesis of 2-arylbenzothiazoles using the commercially available NiCl₂(PCy₃)₂ catalyst [1]. This protocol eliminates the requirement for expensive palladium catalysts and pre-synthesized nickel complexes, providing a cost-effective and operationally straightforward alternative [1]. In contrast, the analogous reaction using unsubstituted benzothiazole is not feasible due to the absence of a suitable leaving group, while 2-bromobenzothiazole—though potentially more reactive—introduces higher material costs and distinct handling considerations [2].

Cross-Coupling Catalysis Nickel Catalysis C–C Bond Formation Aryllithium Chemistry

Transition-Metal-Free C–N Amination: Direct Heteroarylation of Primary Amines with 2-Chlorobenzothiazole Under Solvent-Free Conditions

2-Chlorobenzothiazole undergoes efficient C–N cross-coupling with primary amines under transition-metal-free and solvent-free conditions, enabling the scalable synthesis of N-arylbenzothiazol-2-amines [1]. This protocol leverages the intrinsic electrophilicity of the C2–Cl bond without requiring palladium, copper, or other metal catalysts that are typically mandatory for analogous transformations with less electrophilic heteroaryl halides [1]. The absence of transition metals reduces purification burden, minimizes heavy metal contamination in final products, and aligns with green chemistry principles—a key differentiator for pharmaceutical intermediate synthesis [2]. In comparison, 2-methylbenzothiazole lacks the requisite leaving group for such direct amination, while 2-aminobenzothiazole serves as a nucleophile rather than an electrophile in this context [2].

C–N Coupling Transition-Metal-Free Synthesis Green Chemistry Amine Functionalization

Synthesis of Lubeluzole: 46–62% Overall Yield Using 2-Chlorobenzothiazole via Protecting-Group-Free Aqueous Route

In the synthesis of (RS)- and (S)-lubeluzole—a neuroprotective agent investigated for ischemic stroke—2-chlorobenzothiazole serves as the key electrophilic building block, enabling a concise, protecting-group-free synthetic route that achieves overall yields of 46–62% [1]. This represents a substantial improvement over previously reported procedures for lubeluzole and related benzothiazole-containing neuroprotective candidates, which reported overall yields ranging from 6% to 35% [1]. The key step involves nucleophilic substitution of 2-chlorobenzothiazole with a suitably designed precursor amine in aqueous medium, demonstrating the compound's compatibility with environmentally benign reaction conditions [1]. Alternative 2-substituted benzothiazoles (e.g., 2-fluoro, 2-bromo, or 2-iodo analogs) could theoretically undergo similar substitution, but the 2-chloro derivative offers an optimal balance of reactivity, stability, cost, and commercial availability for this pharmaceutical application .

Pharmaceutical Synthesis Neuroprotective Agents Process Chemistry Protecting-Group-Free Synthesis

Bioluminescent Imaging Probes: 2-Chlorobenzothiazole as the Preferred CBT Building Block for Coelenterazine Analogs

2-Chlorobenzothiazole is recognized as the foundational building block for synthesizing CBTs (chemiluminescent benzothiazole derivatives), which are essential components of bioluminescent probes for in vivo and in vitro imaging applications . Specifically, it serves as the starting material for constructing coelenterazine analogs and other imidazopyrazinone-based luciferins used with Renilla, Gaussia, and Oplophorus luciferases [1]. The chlorine at the 2-position provides a versatile handle for introducing diverse substituents that modulate emission wavelength, quantum yield, and enzyme specificity . While other 2-halobenzothiazoles (e.g., 2-bromo- or 2-iodobenzothiazole) could be employed, the 2-chloro derivative is commercially preferred due to its optimal balance of reactivity and stability during multi-step synthesis of these sensitive chemiluminescent scaffolds [2]. Unsubstituted benzothiazole lacks the necessary leaving group for the critical C–N and C–C bond-forming steps required to construct the imidazopyrazinone core [2].

Bioluminescence Imaging Chemiluminescence Molecular Probes Coelenterazine Derivatives

2-Chlorobenzothiazole (CAS 615-20-3): Evidence-Based Application Scenarios for Targeted Procurement


Synthesis of 2-Arylbenzothiazoles via Nickel-Catalyzed Kumada Cross-Coupling

Procure 2-chlorobenzothiazole as the electrophilic coupling partner for the synthesis of diverse 2-arylbenzothiazole libraries. Using commercially available NiCl₂(PCy₃)₂ and aryllithium reagents, this protocol delivers yields up to 92.1% without requiring expensive palladium catalysts [1]. This application is directly supported by the quantitative yield data presented in Evidence Item 1 of Section 3.

Transition-Metal-Free Synthesis of N-Arylbenzothiazol-2-amines

Utilize 2-chlorobenzothiazole for the direct heteroarylation of primary amines under solvent-free, transition-metal-free conditions. This green chemistry approach eliminates metal contamination and simplifies purification, making it ideal for pharmaceutical intermediate production where heavy metal limits are stringent [2]. This scenario derives directly from the reactivity differentiation established in Evidence Item 2 of Section 3.

Scalable Synthesis of Neuroprotective Benzothiazole Derivatives (e.g., Lubeluzole)

Employ 2-chlorobenzothiazole as the key electrophilic building block in protecting-group-free, aqueous-phase synthesis of lubeluzole and related neuroprotective candidates. The reported overall yield of 46–62% represents a 2- to 10-fold improvement over alternative synthetic routes (6–35% yields), directly reducing cost of goods and process development time [3]. This application is validated by the head-to-head yield comparison in Evidence Item 3 of Section 3.

Construction of Coelenterazine-Derived Bioluminescent Probes for In Vivo Imaging

Source 2-chlorobenzothiazole as the starting material for synthesizing CBT (chemiluminescent benzothiazole) building blocks, which are subsequently elaborated into coelenterazine analogs and imidazopyrazinone-based luciferins for bioluminescence imaging . The 2-chloro substituent provides the optimal balance of reactivity and stability for multi-step synthesis of these sensitive scaffolds, as established in Evidence Item 4 of Section 3.

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